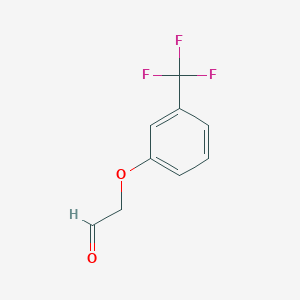
(3-Trifluoromethyl-phenoxy)-acetaldehyde
Cat. No. B8764151
Key on ui cas rn:
63212-89-5
M. Wt: 204.15 g/mol
InChI Key: QDDJKBCSNFFTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04018802
Procedure details


A mixture of 3-trifluoromethylphenoxyacetaldehyde diethyl acetal (146.3 g.; 0.527 mole), acetone (600 ml.), water (550 ml.), and concentrated sulfuric acid (3.5 ml.) is heated under reflux for 22 hours.
Quantity
146.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1)C.CC(C)=O.S(=O)(=O)(O)O>O>[F:14][C:13]([F:15])([F:16])[C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[O:6][CH2:5][CH:4]=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
146.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(COC1=CC(=CC=C1)C(F)(F)F)OCC
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
550 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 22 hours
|
|
Duration
|
22 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C=1C=C(OCC=O)C=CC1)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

